Cas no 232597-73-8 (Dibenzo[b,f][1,4]thiazepin-7-ol,11-(1-piperazinyl)-)
![Dibenzo[b,f][1,4]thiazepin-7-ol,11-(1-piperazinyl)- structure](https://pt.kuujia.com/scimg/cas/232597-73-8x500.png)
232597-73-8 structure
Nome do Produto:Dibenzo[b,f][1,4]thiazepin-7-ol,11-(1-piperazinyl)-
Dibenzo[b,f][1,4]thiazepin-7-ol,11-(1-piperazinyl)- Propriedades químicas e físicas
Nomes e Identificadores
-
- Dibenzo[b,f][1,4]thiazepin-7-ol,11-(1-piperazinyl)-
- 11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepin-7-ol Discontinued See H936100
- 7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine Dihydrochloride
- 11-(1-Piperazinyl)-d
- 11-(1-piperazinyl)-Dibenzo[b,f][1,4]thiazepin-7-ol
- 11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepin-7-ol Discontinued See H936100
- 6-piperazin-1-ylbenzo[b][1,4]benzothiazepin-2-ol
- 11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepin-7-ol Dihydrochloride
- AG-E-67701
- CTK4F1196
- FT-0673925
- M 236303
- SureCN2159879
- UNII-NB6I4M7RFP
- CHEMBL3526393
- AKOS030255849
- SCHEMBL2159879
- Dibenzo(b,f)(1,4)thiazepin-7-ol, 11-(1-piperazinyl)-
- FT-0673926
- 232597-73-8
- M-236303
- Dibenzo[b,f][1,4]thiazepin-7-ol, 11-(1-piperazinyl)-
- 6-piperazin-1-ylbenzo[b][1, 4]benzothiazepin-2-ol
- DTXSID60435455
- NB6I4M7RFP
- Discontinued See H936100
- DB-345652
-
- Inchi: InChI=1S/C17H17N3OS/c21-12-5-6-14-16(11-12)22-15-4-2-1-3-13(15)17(19-14)20-9-7-18-8-10-20/h1-6,11,18,21H,7-10H2
- Chave InChI: CAWOJGJDGLXKTF-UHFFFAOYSA-N
- SMILES: OC1C=CC2N=C(C3=CC=CC=C3SC=2C=1)N1CCNCC1
Propriedades Computadas
- Massa Exacta: 311.10900
- Massa monoisotópica: 311.10923335g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 22
- Contagem de Ligações Rotativas: 1
- Complexidade: 424
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.2
- Superfície polar topológica: 73.2Ų
Propriedades Experimentais
- Ponto de Fusão: 213-216°C
- PSA: 73.16000
- LogP: 2.54260
Dibenzo[b,f][1,4]thiazepin-7-ol,11-(1-piperazinyl)- Literatura Relacionada
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
232597-73-8 (Dibenzo[b,f][1,4]thiazepin-7-ol,11-(1-piperazinyl)-) Produtos relacionados
- 1011758-03-4(11-(4-Ethyl-1-piperazinyl)dibenzob,f1,4thiazepine Dihydrochloride)
- 945668-94-0(Quetiapine Dimer Impurity)
- 1782625-55-1(tert-butyl 4-1-(aminomethyl)cyclobutylpiperidine-1-carboxylate)
- 104575-40-8(2-(4-Fluorophenyl)-5-methyl-1H-imidazole)
- 153489-14-6(Benzaldehyde-(phenyl-13C6))
- 2743-78-4(4-(2R)-2-aminopropylbenzene-1,2-diol)
- 1804175-76-5(6-Bromomethyl-4-fluoro-1H-benzimidazole)
- 1248440-09-6((1-Butyl-1H-pyrazol-4-yl)methanamine)
- 2138179-84-5(2H-Pyran-4-carboxylic acid, 4-(aminomethyl)tetrahydro-2,6-dimethyl-)
- 1996587-71-3(3-(Chloromethyl)-6,6,6-trifluoro-3-methylhex-1-ene)
Fornecedores recomendados
atkchemica
(CAS:232597-73-8)Dibenzo[b,f][1,4]thiazepin-7-ol,11-(1-piperazinyl)-

Pureza:95%+
Quantidade:1g/5g/10g/100g
Preço ($):Inquérito